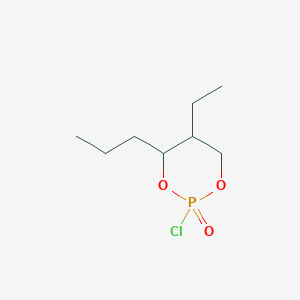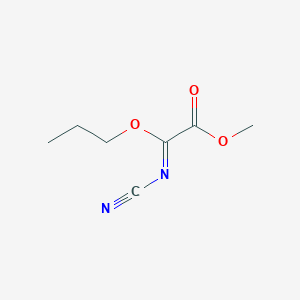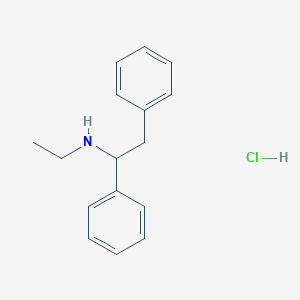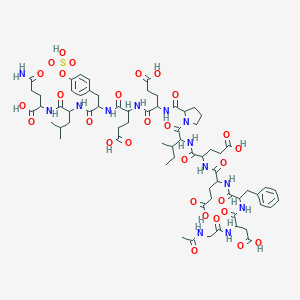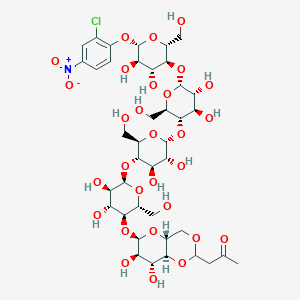
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- is a synthetic compound known for its unique structural properties and applications in biochemical research. It is a derivative of maltopentaose, a type of maltooligosaccharide, modified with a 3-ketobutylidene group and a 2-chloro-4-nitrophenyl group. This compound is particularly noted for its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves several key steps. Initially, maltopentaose is reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenyl maltopentaoside. This intermediate is then further modified by reacting with 4,4-dimethoxy-2-butanone in the presence of 1,3-dimethyl-2-imidazolidinone and p-toluenesulfonic acid to introduce the 3-ketobutylidene group .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purityThe reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve consistent results .
化学反应分析
Types of Reactions
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of various enzymes, particularly amylases.
Biology: The compound’s stability and resistance to enzymatic degradation make it useful in studying carbohydrate metabolism and enzyme kinetics.
Medicine: It is employed in diagnostic assays to measure enzyme activity in biological fluids, aiding in the diagnosis of certain medical conditions.
Industry: The compound is used in the development of biochemical sensors and other analytical tools.
作用机制
The mechanism of action of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves its interaction with specific enzymes. The 2-chloro-4-nitrophenyl group acts as a chromogenic substrate, releasing a detectable signal upon enzymatic cleavage. This property is utilized in various assays to measure enzyme activity. The 3-ketobutylidene group provides stability and resistance to non-specific enzymatic degradation, ensuring accurate and reliable results .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenyl maltopentaoside: Lacks the 3-ketobutylidene group, making it less stable and more susceptible to enzymatic degradation.
p-Nitrophenyl maltopentaoside: Contains a p-nitrophenyl group instead of the 2-chloro-4-nitrophenyl group, resulting in different chromogenic properties.
3-Ketobutylidene p-nitrophenyl maltopentaoside: Similar structure but with a p-nitrophenyl group, offering different stability and reactivity profiles.
Uniqueness
b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- stands out due to its unique combination of stability, resistance to enzymatic degradation, and chromogenic properties. These features make it a valuable tool in various scientific and industrial applications, providing reliable and accurate results in enzymatic assays and other analytical techniques .
属性
CAS 编号 |
136345-76-1 |
|---|---|
分子式 |
C40H58ClNO29 |
分子量 |
1052.3 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |
InChI |
InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |
InChI 键 |
XOPIENHSVNOKRX-RZXBMSGGSA-N |
SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
手性 SMILES |
CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
规范 SMILES |
CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |
同义词 |
2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


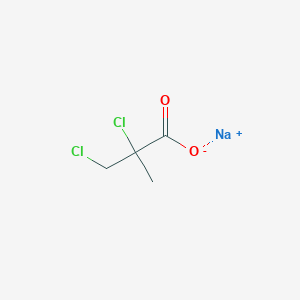
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
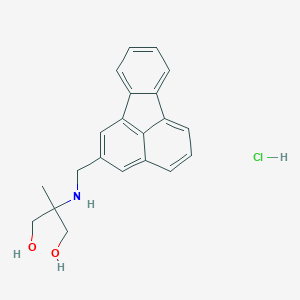

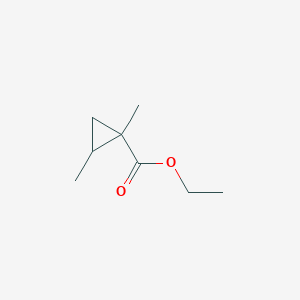
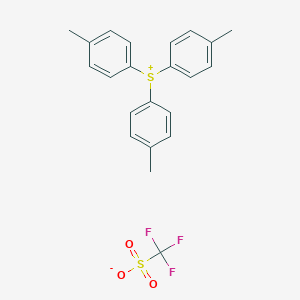
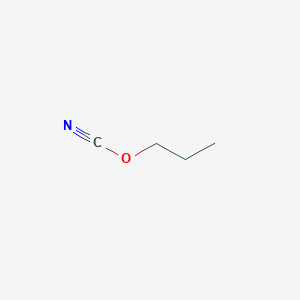
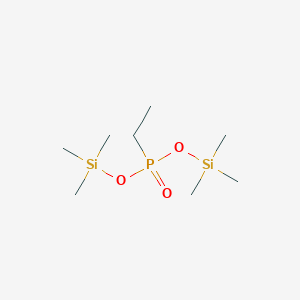
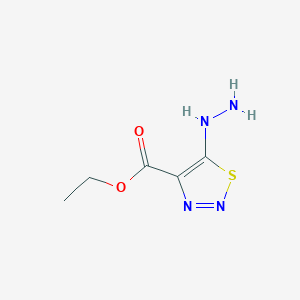
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
